N-(2-chloro-4-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)propanamide, also known as CI-977, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been extensively studied for its potential use in pain management.
Wirkmechanismus
N-(2-chloro-4-iodophenyl)propanamide acts as a selective agonist for the delta opioid receptor. This receptor is primarily located in the spinal cord and brain, and is involved in the modulation of pain perception. Activation of the delta opioid receptor by N-(2-chloro-4-iodophenyl)propanamide leads to the inhibition of pain signaling pathways, resulting in analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of neurotransmitter release, regulation of immune function, and modulation of cardiovascular function. However, the precise mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-chloro-4-iodophenyl)propanamide for lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for precise modulation of pain signaling pathways without affecting other systems. However, one limitation of N-(2-chloro-4-iodophenyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chloro-4-iodophenyl)propanamide. One area of interest is the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of neuropathic pain, which is notoriously difficult to manage with current therapies. Additionally, there is interest in exploring the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of addiction, as it has been shown to have a lower potential for abuse and addiction compared to other opioids. Finally, there is interest in developing more potent and selective delta opioid receptor agonists based on the structure of N-(2-chloro-4-iodophenyl)propanamide. These compounds may have even greater therapeutic potential for pain management and other applications.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)propanamide involves the reaction of 2-chloro-4-iodobenzoic acid with thionyl chloride to form 2-chloro-4-iodobenzoyl chloride. This intermediate is then reacted with 2-aminopropanamide to give the final product, N-(2-chloro-4-iodophenyl)propanamide. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)propanamide has been extensively studied for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive alternative for pain management.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSVWJEZEZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6106711 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.